molecular formula C8H6IN3O2 B3049287 3-Iodo-2-methyl-6-nitro-2H-indazole CAS No. 2007921-28-8

3-Iodo-2-methyl-6-nitro-2H-indazole

Cat. No.: B3049287
CAS No.: 2007921-28-8
M. Wt: 303.06
InChI Key: ZPBLLEOYWPUJNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methyl-6-nitro-2H-indazole typically involves the iodination of 2-methyl-6-nitroindazole. One common method includes the reaction of 2-methyl-6-nitroindazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methyl-6-nitro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Reduction: 3-Iodo-2-methyl-6-amino-2H-indazole.

    Oxidation: 3-Iodo-2-carboxy-6-nitro-2H-indazole.

Mechanism of Action

similar compounds in the indazole family are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation . These interactions often involve the compound binding to the active site of the target molecule, leading to changes in its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-methyl-6-nitro-2H-indazole is unique due to the presence of both the iodine and nitro groups, which provide distinct reactivity and potential for various applications. The combination of these functional groups makes it a valuable compound for research in multiple fields .

Properties

IUPAC Name

3-iodo-2-methyl-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-11-8(9)6-3-2-5(12(13)14)4-7(6)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBLLEOYWPUJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401285598
Record name 2H-Indazole, 3-iodo-2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007921-28-8
Record name 2H-Indazole, 3-iodo-2-methyl-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007921-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole, 3-iodo-2-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401285598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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